5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
Overview
Description
5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole is a chemical compound with the molecular formula C10H9BrF2N2 . It has a molecular weight of 275.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF2N2/c1-3-15-5(2)14-7-4-6(11)8(12)9(13)10(7)15/h4H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 275.093 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-1,3-benzothiazoles serve as key intermediates in various chemical syntheses due to their reactivity, allowing for the introduction of vinyl, acyl, or aryl groups through Stille and Suzuki reactions. This flexibility highlights their utility in creating compounds with specific electronic properties by substituting at the C-5 position with groups carrying either electron-withdrawing or electron-donating substituents, demonstrating their importance in organic synthesis and material science (Pirat et al., 2011).
Antimicrobial Activity
Compounds derived from 5-Bromo-1,3-benzothiazoles have shown significant antimicrobial activity. The creation of 3-substituted 5-bromo-1,2,4-triazolo-[3,4-b]-benzothiazoles, through a series of reactions involving 4-methyl acetanilide, has led to new compounds with potent activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Anticancer and Immunomodulatory Activities
Derivatives of 5-Bromo-1,3-benzothiazoles, specifically 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, have demonstrated notable anticancer and immunomodulatory activities. These compounds inhibit NO generation from murine macrophage and show cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting their potential as therapeutic agents in cancer treatment and immunomodulation (Abdel-Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Fluorescence and Light Emitting Applications
5-Bromo-1,3-benzothiazole derivatives have been synthesized and studied for their fluorescence efficiency, emitting blue light in specific spectral regions. This indicates their potential use in optical materials and devices, highlighting the versatility of 5-Bromo-1,3-benzothiazoles in the development of new materials for electronic and photonic applications (Mahadevan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-1-ethyl-6,7-difluoro-2-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2/c1-3-15-5(2)14-7-4-6(11)8(12)9(13)10(7)15/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJUEFHTFROPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C(=C21)F)F)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201951 | |
Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-19-7 | |
Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-6,7-difluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.